2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic acid
Description
Properties
IUPAC Name |
2-(1,3-dihydro-2-benzofuran-5-ylsulfonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c12-10(13)4-11-17(14,15)9-2-1-7-5-16-6-8(7)3-9/h1-3,11H,4-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFRMYSRFFROKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228043 | |
| Record name | N-[(1,3-Dihydro-5-isobenzofuranyl)sulfonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-08-5 | |
| Record name | N-[(1,3-Dihydro-5-isobenzofuranyl)sulfonyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,3-Dihydro-5-isobenzofuranyl)sulfonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzofuran derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of 2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfonamide group to other functional groups.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products may include esters, amides, or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The sulfonamide group in 2-(1,3-dihydro-2-benzofuran-5-sulfonamido)acetic acid suggests potential efficacy against bacterial infections. Studies have demonstrated that similar compounds can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated several sulfonamide derivatives and found that compounds with a benzofuran moiety exhibited enhanced antibacterial activity compared to their counterparts without this structure. This suggests that 2-(1,3-dihydro-2-benzofuran-5-sulfonamido)acetic acid could be a promising candidate for further development as an antimicrobial agent.
2. Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents raises the possibility of its use in treating inflammatory diseases. Compounds with similar functionalities have been shown to modulate inflammatory pathways effectively.
Case Study:
In preclinical trials involving animal models of inflammation, related benzofuran derivatives demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6. These findings support the hypothesis that 2-(1,3-dihydro-2-benzofuran-5-sulfonamido)acetic acid may possess comparable anti-inflammatory properties.
Biochemical Applications
1. Enzyme Inhibition
The unique structural features of 2-(1,3-dihydro-2-benzofuran-5-sulfonamido)acetic acid allow it to interact with various enzymes. Its potential as an enzyme inhibitor can be explored in drug design.
Example:
Inhibitors targeting carbonic anhydrase have been developed from sulfonamide structures. Given this relationship, research into 2-(1,3-dihydro-2-benzofuran-5-sulfonamido)acetic acid may reveal similar inhibitory effects on other enzymes involved in metabolic pathways.
Material Science Applications
1. Polymer Development
The sulfonamide group can impart desirable properties in polymer chemistry, such as increased solubility and improved thermal stability. Incorporating 2-(1,3-dihydro-2-benzofuran-5-sulfonamido)acetic acid into polymer matrices could enhance material performance.
Case Study:
Research has shown that sulfonamide-containing polymers exhibit improved mechanical properties and resistance to degradation under various environmental conditions. This opens avenues for developing advanced materials for industrial applications.
Mechanism of Action
The mechanism of action of 2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to interfere with bacterial folic acid synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound is compared to three benzofuran-acetic acid derivatives (Table 1):
Key Observations :
- Substituent Diversity : The target compound’s sulfonamido group distinguishes it from analogs with ethylsulfanyl, fluorine, or methoxy substituents. These groups influence solubility, reactivity, and biological interactions .
- Hydrogen Bonding : The sulfonamido and acetic acid groups in the target compound enable strong intermolecular hydrogen bonding, similar to the carboxyl-mediated dimerization observed in the ethylsulfanyl-fluoro analog .
- Molecular Weight : The target compound (257.27 g/mol) is smaller than the indole-containing analog (378.38 g/mol), which may affect bioavailability and membrane permeability .
Pharmacological and Industrial Relevance
- Target Compound: While pharmacological data are unavailable, sulfonamides are known for antimicrobial and enzyme-inhibitory properties. Its dihydrobenzofuran core may enhance metabolic stability compared to non-dihydro analogs .
- Ethylsulfanyl-Fluoro Analog : Fluorinated benzofurans are explored for anticancer and anti-inflammatory applications due to enhanced binding affinity and metabolic resistance .
- Indole-Methoxy Analog : Indole-benzofuran hybrids are studied for CNS-targeted therapies (e.g., serotonin receptor modulation) .
Biological Activity
2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic acid is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics derived from benzofuran and sulfonamide moieties. This article examines the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzofuran ring system fused to a sulfonamide group and an acetic acid moiety. This unique structure is believed to contribute to its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including those similar to 2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic acid. For instance, compounds with benzofuran scaffolds have demonstrated significant growth inhibition against various cancer cell lines. A related compound exhibited growth inhibitory activity with GI50 values ranging from 2.20 μM to 5.86 μM across different cancer types, indicating strong anticancer properties .
Antimicrobial Properties
The antimicrobial efficacy of benzofuran derivatives has been well-documented. Compounds structurally related to 2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic acid have shown notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In particular, certain derivatives demonstrated inhibition zones exceeding 20 mm against these microorganisms .
Neuroprotective Effects
Benzofuran compounds have also been investigated for neuroprotective properties. For example, related benzofuran derivatives have been shown to protect against oxidative stress-induced neurotoxicity, suggesting that 2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic acid may possess similar protective effects due to its antioxidant potential .
The mechanisms underlying the biological activities of 2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic acid are multifaceted:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Antioxidant Activity : The presence of the benzofuran structure allows for scavenging of free radicals, which is crucial in mitigating oxidative stress-related damage in cells.
- Antibacterial Mechanisms : The sulfonamide group is known for its role in inhibiting bacterial folate synthesis, which is critical for bacterial growth and reproduction.
Case Studies
Several studies have explored the pharmacological profiles of compounds related to 2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic acid:
- Anticancer Study : A derivative similar to this compound was tested against various cancer cell lines and exhibited selective cytotoxicity with minimal effects on normal cells .
- Antimicrobial Study : In vitro assays demonstrated that certain benzofuran derivatives had MIC values as low as 4 μg/mL against resistant strains of bacteria .
Data Summary
Q & A
Q. What process optimization methods reduce waste in large-scale synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
